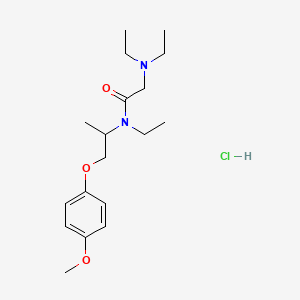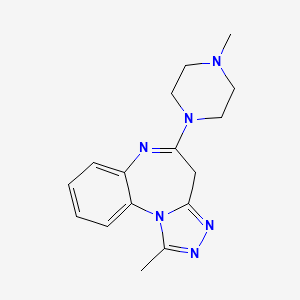
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by a fused tricyclic structure that includes a triazole ring and a benzodiazepine ring. It has been the subject of extensive research due to its potential pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties .
Métodos De Preparación
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- typically involves the thermal cyclization of N’-substituted hydrazides. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-substituted benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to form the desired triazolobenzodiazepine . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Análisis De Reacciones Químicas
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It serves as a probe to study the interactions of triazolobenzodiazepines with biological targets.
Medicine: It has potential therapeutic applications as an anxiolytic, anticonvulsant, and sedative agent.
Mecanismo De Acción
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, anticonvulsant, and sedative properties. The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar compounds to 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- include other triazolobenzodiazepines such as alprazolam and diazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For example, alprazolam and diazepam are well-known anxiolytics with slightly different efficacy and side effect profiles .
Propiedades
Número CAS |
137731-17-0 |
|---|---|
Fórmula molecular |
C16H20N6 |
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
1-methyl-5-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C16H20N6/c1-12-18-19-16-11-15(21-9-7-20(2)8-10-21)17-13-5-3-4-6-14(13)22(12)16/h3-6H,7-11H2,1-2H3 |
Clave InChI |
ZCFCNSSAQXUJHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=CC=CC=C3N=C(C2)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


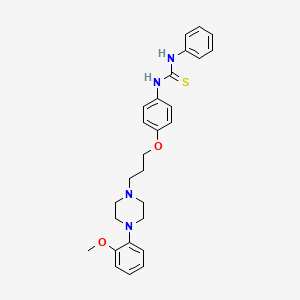
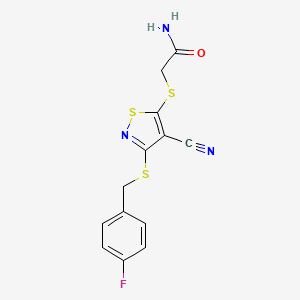

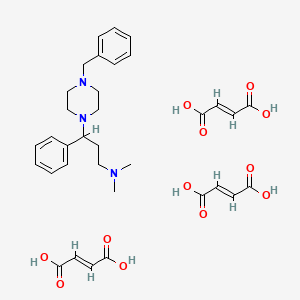
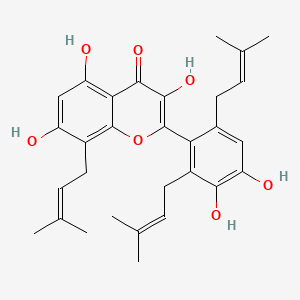

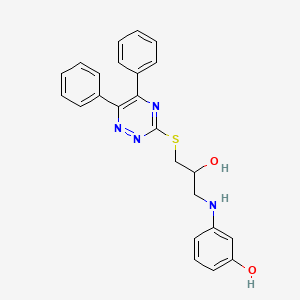
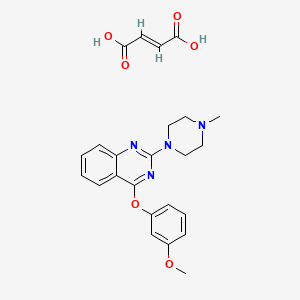

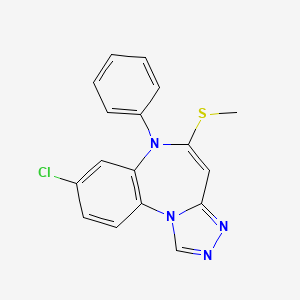

![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)

